(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a triazole ring, an azetidine ring, and a methoxypyridine moiety.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazole ring, which is known to interact with a variety of biological targets
Mode of Action
It is known that triazole-containing compounds can interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Triazole-containing compounds are known to have a broad range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular weight is 251.71 g/mol , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with triazole-containing compounds , it is likely that this compound could have multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the construction of the azetidine ring, and the introduction of the methoxypyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules, azetidine derivatives, and methoxypyridine-based compounds. Examples include:
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloropyridin-3-yl)methanone
Uniqueness
What sets (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-14-5-6-15-17/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENTLZKQUJGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.